Virginiamycin

Vue d'ensemble

Description

Streptomyces virginiae. Ce composé appartient au groupe des antibiotiques streptogramines et est utilisé pour traiter les infections causées par des bactéries à Gram positif. En outre, il est utilisé comme promoteur de croissance chez le bétail, notamment les bovins, les porcs et les volailles .

Applications De Recherche Scientifique

Virginiamycin Factor S has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study the synthesis and reactivity of cyclic peptides.

Biology: It serves as a tool to investigate the mechanisms of protein synthesis inhibition in bacteria.

Medicine: It is used to develop new antibiotics and to study antibiotic resistance mechanisms.

Industry: It is employed as a feed additive to promote growth in livestock and to prevent microbial contamination in ethanol production

Mécanisme D'action

Target of Action

Virginiamycin is a streptogramin antibiotic that consists of two major components: this compound M1 and this compound S1 . The primary targets of this compound are the 50S ribosomal subunit and the Streptogramin A acetyltransferase . The 50S ribosomal subunit is a part of the bacterial ribosome, which is essential for protein synthesis. Streptogramin A acetyltransferase is an enzyme in Enterococcus faecium that confers resistance to streptogramin A antibiotics .

Mode of Action

This compound M1 and S1 work synergistically to inhibit peptide elongation during protein synthesis . This is achieved by blocking the formation of a peptide bond between the growing peptide chain (peptidyl-tRNA) linked to the 50S ribosome and aminoacyl-tRNA . This action is highly effective against Gram-positive bacteria, particularly methicillin-resistant S. aureus .

Biochemical Pathways

It is known that the antibiotic interferes with protein synthesis by inhibiting peptide elongation . This disruption in protein synthesis can affect various cellular processes and pathways, leading to the death of the bacterial cell.

Pharmacokinetics

It is known that this compound is used in the treatment of bacterial infections, suggesting that it has sufficient bioavailability to exert its antibacterial effects .

Result of Action

The primary result of this compound’s action is the inhibition of protein synthesis, leading to the death of the bacterial cell . By preventing the formation of peptide bonds during peptide elongation, this compound disrupts essential cellular processes, leading to the bactericidal effect .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the dissolved oxygen concentration in the fermentation medium has been shown to influence the biosynthesis of this compound . Additionally, the presence of this compound in the soil environment can affect microbial activity and diversity . In the context of livestock, this compound has been used as a growth promoter, and its effects can be influenced by the composition of the gut microbiota .

Analyse Biochimique

Biochemical Properties

This is achieved by blocking the formation of a peptide bond between the growing peptide chain (peptidyl-tRNA) linked to the 50S ribosome and aminoacyl-tRNA . Virginiamycin M1 has proven to be highly active against Gram-positive bacteria, particularly methicillin-resistant S. aureus .

Cellular Effects

This compound M1 is known to be highly active against Gram-positive bacteria, particularly methicillin-resistant S. aureus . It inhibits peptide elongation by blocking the formation of a peptide bond between the growing peptide chain and aminoacyl-tRNA .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of peptide elongation. This is achieved by blocking the formation of a peptide bond between the growing peptide chain (peptidyl-tRNA) linked to the 50S ribosome and aminoacyl-tRNA .

Dosage Effects in Animal Models

In a study involving broiler chickens, it was found that chickens fed 400 mg/kg of plant extracts had significantly higher average body weights at day 28 compared to the control group . The feed-to-meat ratios over days 15–42 were also lower . This suggests that this compound may have a positive effect on growth performance in animal models at certain dosages.

Metabolic Pathways

This compound M1 is known to inhibit peptide elongation by blocking the formation of a peptide bond between the growing peptide chain (peptidyl-tRNA) linked to the 50S ribosome and aminoacyl-tRNA . This suggests that this compound may play a role in protein synthesis pathways.

Transport and Distribution

Given its role in inhibiting peptide elongation at the ribosome , it can be inferred that this compound likely interacts with cellular transport mechanisms that enable it to reach the ribosome.

Subcellular Localization

Here, it acts to inhibit peptide elongation, a key step in protein synthesis .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le facteur S de la virginiamycine est généralement produit par des procédés de fermentation impliquant Streptomyces virginiae. Le processus de production peut être mis à l'échelle en utilisant des souches à haut rendement et des conditions de fermentation optimisées. Par exemple, la souche Streptomyces virginiae VKM Ac-2738D a été utilisée en fermentation discontinue alimentée avec l'ajout de résines adsorbantes synthétiques pour améliorer le rendement .

Méthodes de production industrielle : La production industrielle implique la culture de la souche Streptomyces virginiae dans de grands fermenteurs. L'antibiotique est ensuite adsorbé sur des résines telles que Diaion® HP21, ce qui simplifie le processus de récupération. L'antibiotique est élué à l'aide de solvants tels que l'acétone, le chlorure de méthylène ou les alcools, et l'éluat est concentré sous vide pour obtenir le produit sec .

Analyse Des Réactions Chimiques

Types de réactions : Le facteur S de la virginiamycine subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène.

Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre.

Réactifs et conditions courants : Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium et des réducteurs comme le borohydrure de sodium. Les réactions sont généralement effectuées dans des conditions contrôlées pour garantir la stabilité du composé .

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut entraîner la formation de dérivés hydroxylés, tandis que la réduction peut donner des produits désoxygénés .

4. Applications de la recherche scientifique

Le facteur S de la virginiamycine a un large éventail d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier la synthèse et la réactivité des peptides cycliques.

Biologie : Il sert d'outil pour étudier les mécanismes d'inhibition de la synthèse des protéines chez les bactéries.

Médecine : Il est utilisé pour développer de nouveaux antibiotiques et pour étudier les mécanismes de résistance aux antibiotiques.

Industrie : Il est utilisé comme additif alimentaire pour favoriser la croissance du bétail et pour prévenir la contamination microbienne dans la production d'éthanol

5. Mécanisme d'action

Le facteur S de la virginiamycine exerce ses effets en se liant à la sous-unité ribosomale 50S des ribosomes bactériens, inhibant ainsi la synthèse des protéines. Cette action empêche la formation de liaisons peptidiques entre les acides aminés, stoppant efficacement l'élongation de la chaîne peptidique. Le composé cible la protéine ribosomale 60S L37 chez l'homme .

Composés similaires :

Pristinamycine : Un autre antibiotique streptogramin avec un mécanisme d'action similaire.

Quinupristine/Dalfopristine : Un antibiotique combiné qui cible également la sous-unité ribosomale 50S.

Mikamycine : Un antibiotique peptidique cyclique présentant des similitudes structurales avec la virginiamycine

Unicité : Le facteur S de la virginiamycine est unique en raison de sa combinaison spécifique avec le facteur M de la virginiamycine, qui améliore son activité antimicrobienne par un effet synergique. Cette combinaison est particulièrement efficace contre les bactéries à Gram positif et est largement utilisée dans les applications médicales et industrielles .

Comparaison Avec Des Composés Similaires

Pristinamycin: Another streptogramin antibiotic with a similar mechanism of action.

Quinupristin/Dalfopristin: A combination antibiotic that also targets the 50S ribosomal subunit.

Mikamycin: A cyclic peptide antibiotic with structural similarities to virginiamycin

Uniqueness: this compound Factor S is unique due to its specific combination with this compound Factor M, which enhances its antimicrobial activity through a synergistic effect. This combination is particularly effective against gram-positive bacteria and is widely used in both medical and industrial applications .

Propriétés

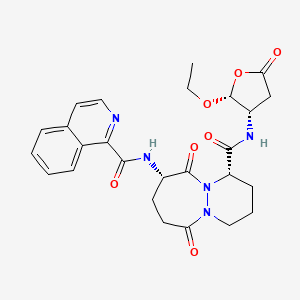

IUPAC Name |

N-(3-benzyl-12-ethyl-4,16-dimethyl-2,5,11,14,18,21,24-heptaoxo-19-phenyl-17-oxa-1,4,10,13,20-pentazatricyclo[20.4.0.06,10]hexacosan-15-yl)-3-hydroxypyridine-2-carboxamide;21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),6,12,17,19,25(28)-hexaene-2,8,14,23-tetrone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H49N7O10.C28H35N3O7/c1-4-29-40(56)49-21-12-17-30(49)41(57)48(3)32(23-26-13-7-5-8-14-26)42(58)50-22-19-28(51)24-31(50)37(53)47-35(27-15-9-6-10-16-27)43(59)60-25(2)34(38(54)45-29)46-39(55)36-33(52)18-11-20-44-36;1-17(2)26-19(4)9-10-24(34)29-11-5-7-18(3)13-20(32)14-21(33)15-25-30-22(16-37-25)27(35)31-12-6-8-23(31)28(36)38-26/h5-11,13-16,18,20,25,29-32,34-35,52H,4,12,17,19,21-24H2,1-3H3,(H,45,54)(H,46,55)(H,47,53);5,7-10,13,16-17,19-20,26,32H,6,11-12,14-15H2,1-4H3,(H,29,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVTQIFVKRXBCHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)N2CCCC2C(=O)N(C(C(=O)N3CCC(=O)CC3C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CC6=CC=CC=C6)C.CC1C=CC(=O)NCC=CC(=CC(CC(=O)CC2=NC(=CO2)C(=O)N3CCC=C3C(=O)OC1C(C)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C71H84N10O17 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1349.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Reddish-yellow solid; [Merck Index] | |

| Record name | Virginiamycin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1244 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Poorly soluble in water, Soluble in methanol, ethanol, chloroform ... Practically insoluble in hexane and petroleum ether | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 2006., p. 1721 | |

| Record name | VIRGINIAMYCIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7033 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Reddish-yellow powder | |

CAS No. |

11006-76-1 | |

| Record name | Virginiamycin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.119 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VIRGINIAMYCIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7033 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

115-120 °C | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 2006., p. 1721 | |

| Record name | VIRGINIAMYCIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7033 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of virginiamycin, and how does this interaction lead to its antibiotic activity?

A1: this compound targets bacterial ribosomes, specifically the 50S subunit, to inhibit protein synthesis [, , , ]. This interaction disrupts the elongation of polypeptide chains by primarily affecting the peptidyl transferase center [].

Q2: How does this compound M enhance the binding of this compound S to ribosomes?

A2: this compound M binding to ribosomes induces a conformational change in the 50S subunit, specifically reducing the accessibility of the this compound S binding site []. This alteration leads to a decrease in the dissociation rate of this compound S, thereby enhancing its overall binding affinity [].

Q3: Does this compound affect nucleic acid synthesis in bacteria?

A3: While this compound's primary target is bacterial ribosomes, its inhibition of protein synthesis indirectly impacts nucleic acid metabolism [, ]. The synthesis of 23S ribosomal RNA (rRNA) is specifically inhibited, and the methylation and metabolic stability of rRNA are also affected [, ].

Q4: What types of molecules make up the this compound complex?

A4: this compound consists of two main components: a macrocyclic lactone containing a peptide portion, and cyclodepsipeptides [].

Q5: Which part of the this compound S molecule is responsible for its intrinsic fluorescence?

A5: The 3-hydroxypicolinyl residue of this compound S contributes to its intrinsic fluorescence, a property utilized in various studies to investigate its binding kinetics [, ].

Q6: Is this compound stable in the rumen, and does long-term exposure lead to microbial adaptation?

A6: While this compound demonstrates some level of stability in the rumen, long-term exposure can lead to microbial adaptation, potentially reducing its effectiveness [, ]. This adaptation was observed in sheep receiving barley supplemented with this compound over extended periods [].

Q7: Does this compound exhibit any catalytic properties?

A7: The provided research articles primarily focus on the antibiotic properties of this compound. There is no evidence suggesting that it functions as a catalyst in any known biological reactions.

Q8: Have computational methods been applied to understand this compound's mode of action or to design derivatives?

A8: While the provided research predates widespread use of computational chemistry in drug discovery, fluorescence energy transfer experiments have been utilized to map the binding site of this compound S on the bacterial ribosome [].

Q9: Are there any specific formulation strategies mentioned for improving the stability, solubility, or bioavailability of this compound?

A10: One study describes the development of a this compound microemulsion, aiming to enhance its practicality of administration and potentially improve its antibacterial effectiveness [].

Q10: What information is available regarding the environmental impact of this compound?

A11: Research indicates that this compound undergoes biodegradation in soil, with a half-life ranging from 87 to 173 days depending on the soil type []. This suggests that it does not persist indefinitely in the environment.

Q11: Are there any details available regarding the absorption, distribution, metabolism, and excretion of this compound in animals?

A12: One study examined the depletion of this compound residues in the milk of dairy cows treated with the antibiotic []. The study concluded that milk from treated cows could be considered safe for human consumption after a zero-day withdrawal period [].

Q12: Has this compound been investigated for its efficacy in controlling periodontal disease in cattle?

A13: Yes, research demonstrates that this compound effectively controls and prevents gingivitis and necrotizing gingivitis in cattle [, ]. Daily administration of this compound significantly reduced the occurrence of these periodontal diseases compared to a control group [].

Q13: Does this compound resistance confer cross-resistance to other antibiotics?

A15: Yes, cross-resistance between this compound and quinupristin-dalfopristin, another streptogramin antibiotic, has been observed []. This cross-resistance is a concern for the treatment of multidrug-resistant Enterococcus faecium infections [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.